molecular formula C9H14N2O6 B13382257 D-Glutamic acid, N-(N-acetylglycyl)-

D-Glutamic acid, N-(N-acetylglycyl)-

Cat. No.: B13382257
M. Wt: 246.22 g/mol
InChI Key: CQTYJLQESPLSOP-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of D-Glutamic acid, N-(N-acetylglycyl)- typically involves the coupling of N-acetylglycine with D-glutamic acid. This reaction is often carried out using peptide coupling reagents such as carbodiimides (e.g., EDC or DCC) in the presence of a base like N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA). The reaction conditions usually involve anhydrous solvents like dichloromethane (DCM) or dimethylformamide (DMF) to facilitate the coupling reaction .

Chemical Reactions Analysis

D-Glutamic acid, N-(N-acetylglycyl)- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate under controlled conditions.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the acetyl group, using nucleophiles like amines or thiols.

Common reagents and conditions for these reactions include mild temperatures and neutral to slightly basic pH. The major products formed depend on the specific reaction and conditions used .

Scientific Research Applications

D-Glutamic acid, N-(N-acetylglycyl)- has several scientific research applications:

Mechanism of Action

The mechanism by which D-Glutamic acid, N-(N-acetylglycyl)- exerts its effects involves its interaction with excitatory receptors in the brain. It is more potent than L-glutamic acid in inducing seizures, suggesting it has a higher affinity for certain excitatory pathways. The molecular targets include glutamate receptors, which play a crucial role in synaptic transmission and plasticity .

Comparison with Similar Compounds

D-Glutamic acid, N-(N-acetylglycyl)- can be compared with other similar compounds such as:

D-Glutamic acid, N-(N-acetylglycyl)- stands out due to its specific excitatory effects and its utility in neurological research.

Properties

Molecular Formula

C9H14N2O6

Molecular Weight

246.22 g/mol

IUPAC Name

2-[(2-acetamidoacetyl)amino]pentanedioic acid

InChI

InChI=1S/C9H14N2O6/c1-5(12)10-4-7(13)11-6(9(16)17)2-3-8(14)15/h6H,2-4H2,1H3,(H,10,12)(H,11,13)(H,14,15)(H,16,17)

InChI Key

CQTYJLQESPLSOP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCC(=O)NC(CCC(=O)O)C(=O)O

Origin of Product

United States

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